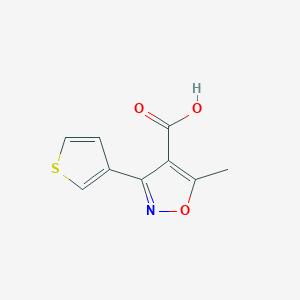

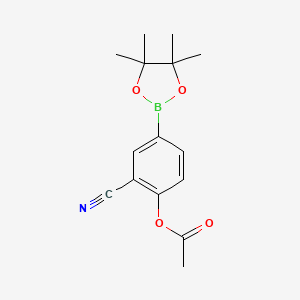

![molecular formula C7H7N3 B1428643 5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-44-7](/img/structure/B1428643.png)

5-methyl-7H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

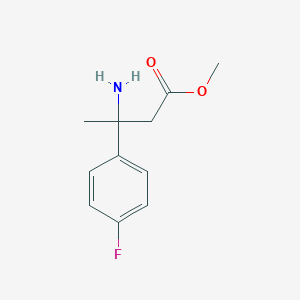

5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrrolopyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of many biologically active compounds and are common motifs in a number of natural products and drugs .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure using a scaffold hopping approach . Another study reported the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .

Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study reported the design of a highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. The lead optimization was guided by key X-ray crystal structure analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be found in various databases . For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Aplicaciones Científicas De Investigación

Multi-Targeted Kinase Inhibition

5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors (TKIs). These compounds, particularly halogenated derivatives, exhibit promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to known TKIs such as sunitinib . This suggests their potential use in developing more effective anticancer therapies.

Apoptosis Induction

These derivatives are also being studied for their ability to induce apoptosis in cancer cells. One compound, in particular, demonstrated the ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins and downregulation of Bcl-2 activity . This indicates a potential application in cancer treatment by triggering programmed cell death.

Anticancer Activity

A series of new pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their in vitro anticancer activity . Some compounds showed high activity against breast cancer cell lines, with IC50 values significantly lower than doxorubicin, a commonly used chemotherapy drug . This highlights their potential as a new class of anticancer agents.

Molecular Docking and SAR Studies

Molecular docking studies have been conducted to understand the binding affinities of these compounds to target proteins. Structure-activity relationship (SAR) studies help in optimizing the chemical structure to enhance their therapeutic potential. For example, certain derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein, which is crucial in the development of cancer therapies .

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in the design of potent inhibitors for HPK1, a kinase involved in the regulation of immune responses. One such compound exhibited potent inhibitory activity with favorable selectivity, suggesting its potential application in immunological disorders .

Selective JAK1 Inhibition

Modifications of the pyrrolo[2,3-d]pyrimidine structure have led to the discovery of highly selective JAK1 inhibitors. These inhibitors show nanomolar potency in human whole blood assays and could be used in the treatment of conditions like rheumatoid arthritis .

Safety And Hazards

Direcciones Futuras

The future directions for the research and development of 7H-pyrrolo[2,3-d]pyrimidine derivatives are promising . For instance, one study suggested that a 7H-pyrrolo[2,3-d]pyrimidine derivative represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .

Propiedades

IUPAC Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQWCSIQBWFFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the Type II crystal form of (3aR,5s,6aS)-N-(3-methoxy-1,2,4-thiadiazole-5-yl)-5-(methyl(7H-pyrrolo[2,3-d]pyrimidine-4-yl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-formamide bisulfate for potential therapeutic use?

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)

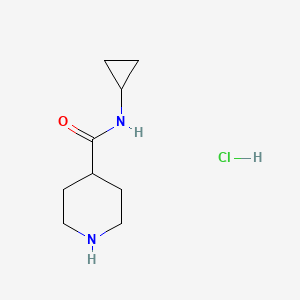

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)